Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate (MAMBTC) is an aromatic heterocyclic compound with a unique combination of properties that have made it a target of scientific research in recent years. MAMBTC has been studied for its potential application in various areas, including organic synthesis, drug development, and biochemistry. The purpose of
Scientific Research Applications
Antibacterial and Antifungal Activities
Research into thiophene derivatives has revealed their potential antibacterial and antifungal properties. For instance, compounds structurally related to Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate have been studied for their bioactivity. One study discusses the antibacterial and antifungal activities of two thiophene-3-carboxamide derivatives, highlighting the importance of their molecular conformation and intramolecular hydrogen bonding in biological activity (Vasu et al., 2005).
Potential Anti-inflammatory Agents
Another area of interest is the development of novel molecules as potential anti-inflammatory agents. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to this compound, was synthesized as part of a research program targeting anti-inflammatory applications. This underscores the versatility of benzothiophene derivatives in medicinal chemistry (G. P. Moloney, 2001).
Novel Synthesis Routes
The synthesis and properties of related thiopyrano compounds have been investigated, revealing novel routes to benzothiophene derivatives. Such studies are crucial for expanding the utility of these compounds in organic synthesis and drug development (R. M. Scrowston & D. C. Shaw, 1976).
Anti-cancer Agents
Efforts to produce cyclized systems with potential anti-proliferative activity have led to the synthesis of novel thiophene and benzothiophene derivatives. These compounds were evaluated as anti-cancer agents, with several showing promising activity against various tumor cell lines, highlighting the potential of benzothiophene derivatives in cancer therapy (R. Mohareb et al., 2016).
properties
IUPAC Name |
methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-6-4-3-5-7-8(6)9(12)10(16-7)11(13)15-2/h3-5H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQFKIXDQUQACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=C2N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445093 | |
Record name | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35212-88-5 | |
Record name | Methyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.